7-Chloro-2-(trifluoromethyl)-1H-indole
Overview
Description
“7-Chloro-2-(trifluoromethyl)-1H-indole” is a chemical compound with the molecular formula C10H5ClF3NO . It is a derivative of quinoline, a heterocyclic aromatic compound . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Chloro-2-(trifluoromethyl)-1H-indole”, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(trifluoromethyl)-1H-indole” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 247.60 .
Chemical Reactions Analysis
The chemical reactions involving “7-Chloro-2-(trifluoromethyl)-1H-indole” have been studied. For instance, a mixture of 7-chloro-2-trifluoromethyl-4-quinolinol in phosphorus oxychloride is heated at reflux temperature for 3 hours . After cooling to room temperature, ice is added, the mixture is neutralized with sodium bicarbonate, and extracted with ethyl acetate .
Physical And Chemical Properties Analysis
The physicochemical properties of “7-Chloro-2-(trifluoromethyl)-1H-indole” include a high gastrointestinal absorption and it is BBB permeant . It is not a P-gp substrate and it inhibits CYP1A2 . The compound has a lipophilicity Log Po/w (iLOGP) of 1.88 . It is soluble with a solubility of 0.0311 mg/ml .
Scientific Research Applications
Anti-Plasmodium falciparum Agents
- Application Summary: This compound is used in the synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are designed as anti-Plasmodium falciparum agents. These agents are intended to combat malaria, a disease that poses a risk to half of the world’s population and causes nearly 700,000 deaths each year .
- Methods of Application: The compound is used in the synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives. The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring led to increased drug activity .
- Results or Outcomes: According to docking simulations, the synthesized compounds are able to interact with P. falciparum dihydroorotate dehydrogenase (PfDHODH) through strong hydrogen bonds .
Anti-tumor Activities
- Application Summary: This compound is used in the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are designed as anti-tumor compounds. These compounds have been tested against cancer cell lines (HT-1080 and Bel-7402) in vitro .
- Methods of Application: The compound is used in the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives. The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .
- Results or Outcomes: Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .
Safety And Hazards
properties
IUPAC Name |
7-chloro-2-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMRSASDPMLRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(trifluoromethyl)-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.